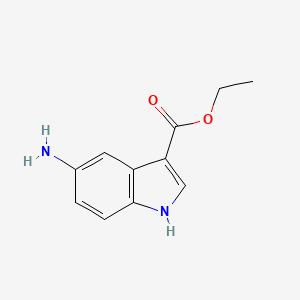

Ethyl 5-amino-1h-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 5-amino-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-amino-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-amino-1H-indole-3-carboxylate has a wide range of applications in scientific research:

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 5-amino-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its use in synthesizing 2-phenylthiomethyl-indole derivatives, which are 5-lipoxygenase inhibitors.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 5-amino-1H-indole-3-carboxylate is a compound belonging to the indole family, characterized by its unique molecular structure that includes an amino group at the 5-position and an ethyl carboxylate group at the 3-position. This configuration contributes to its diverse biological activities, making it a significant subject of study in medicinal chemistry.

The synthesis of this compound can be achieved through various methods, typically involving the reaction of indole derivatives with appropriate carboxylic acid derivatives. The compound's structure allows it to engage in multiple chemical reactions, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Activity : Preliminary studies suggest potential antiviral effects, although specific mechanisms and efficacy against particular viruses require further investigation.

- Anticancer Properties : The compound has shown promise in anticancer research, particularly in inhibiting the growth of various cancer cell lines. For instance, certain derivatives have displayed significant antiproliferative effects against rapidly dividing cells, such as A549 lung cancer cells .

- Antimicrobial Effects : this compound has demonstrated antibacterial activity against strains like Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL reported for some related compounds .

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing numerous biological processes. This binding can modulate enzyme activities related to methylation and other post-translational modifications, which are crucial in cancer progression and other diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Activity : Research has shown that specific derivatives exhibit significant inhibition of cancer cell proliferation. For example, a study reported that certain indole derivatives could increase histone methylation, potentially leading to altered gene expression patterns associated with cancer .

- Antimicrobial Testing : In antimicrobial studies, this compound derivatives were tested against various bacterial strains. The results indicated effective inhibition against both Gram-positive bacteria and some fungal strains, highlighting its potential as a therapeutic agent in infectious diseases .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity Profile |

|---|---|---|

| Ethyl 2-amino-1H-indole-3-carboxylate | Amino group at the 2-position | Different activity profile |

| Mthis compound | Methyl group instead of ethyl | Variation in solubility and reactivity |

| Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | Phenyl substitution at the 6-position | Enhanced interactions with specific targets |

| Ethyl 5-hydroxyindole-3-carboxylate | Hydroxyl group instead of amino | Different reactivity and potential applications |

Properties

CAS No. |

6953-38-4 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

ethyl 5-amino-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2,12H2,1H3 |

InChI Key |

NIADEPFGMYCVFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.